N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide
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Overview
Description
N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18Cl2N2O4. This compound is known for its unique chemical structure, which includes a chlorinated phenoxy group, a piperidine ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-3,5-dimethylphenoxyacetic acid. The next step involves the formation of the acetohydrazide derivative by reacting the acid with hydrazine hydrate. Finally, the piperidine ring is introduced through a condensation reaction with piperidine-1-carboxylic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
Piperidine-1-carboxylic acid: Another building block used in the synthesis.
Acetohydrazide derivatives: Compounds with similar functional groups and potential biological activities.
Uniqueness
N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22ClN3O4 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide |
InChI |
InChI=1S/C17H22ClN3O4/c1-11-8-13(9-12(2)15(11)18)25-10-14(22)19-20-16(23)17(24)21-6-4-3-5-7-21/h8-9H,3-7,10H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
UMYCGALWLFNHHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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